![molecular formula C11H21NO4 B6606509 tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate CAS No. 2228121-53-5](/img/structure/B6606509.png)
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate is an organic compound with the molecular formula C11H21NO4. It is a white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .
Preparation Methods
The synthesis of tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(1,2-dihydroxyethyl)cyclobutylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
tert-butyl carbamate: This compound has a similar structure but lacks the cyclobutyl and dihydroxyethyl groups. It is used as a protecting group in organic synthesis.
tert-butyl N-methylcarbamate: This compound has a methyl group instead of the cyclobutyl and dihydroxyethyl groups. It is used as an intermediate in the synthesis of pesticides and pharmaceuticals.
tert-butyl N-(2-hydroxyethyl)carbamate: This compound has a hydroxyethyl group instead of the cyclobutyl and dihydroxyethyl groups.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Properties
IUPAC Name |
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)8(14)7-13/h8,13-14H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHWXFDYSQKGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
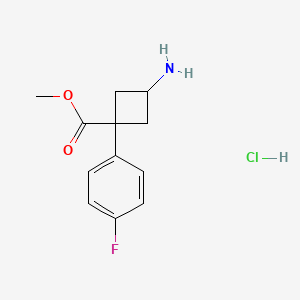
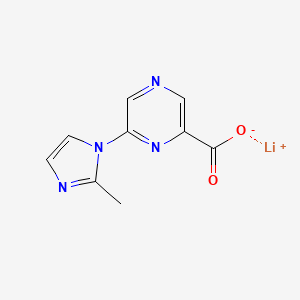
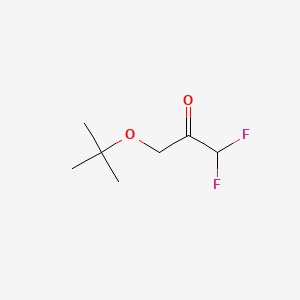
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)
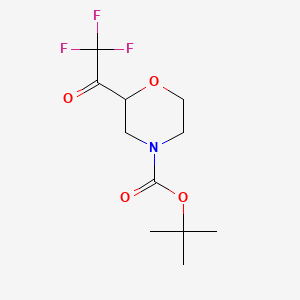
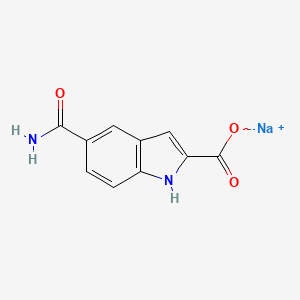
![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)
![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)
